N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide
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Overview
Description
N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its targets, often leading to increased potency and selectivity . The exact pathways involved depend on the specific application, but common targets include enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
N-{[3-(trifluoromethyl)phenyl]methyl}morpholine-4-carboxamide can be compared to other compounds with similar structures, such as:
3-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide: This compound also features a trifluoromethyl group and is used in similar applications.
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Another compound with a trifluoromethyl group, used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties .
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-3-1-2-10(8-11)9-17-12(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAWPUBQWFBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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